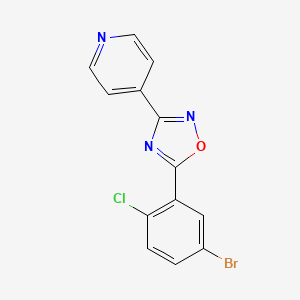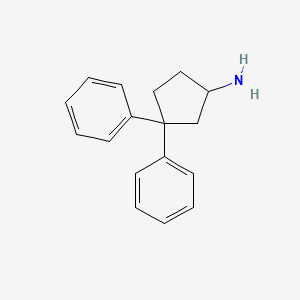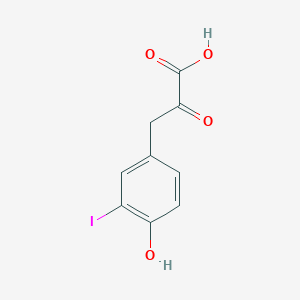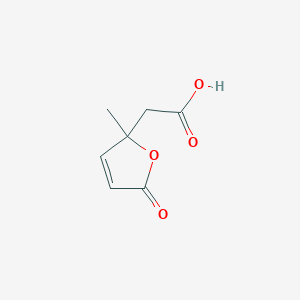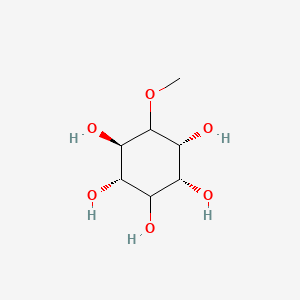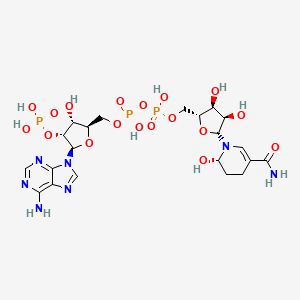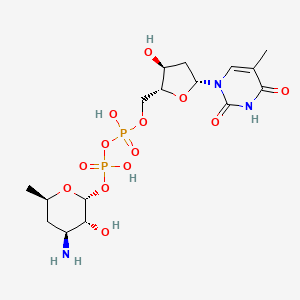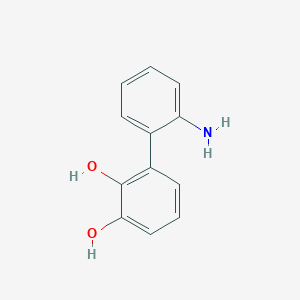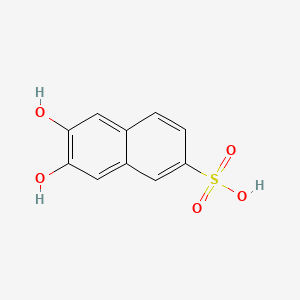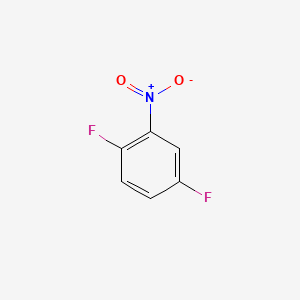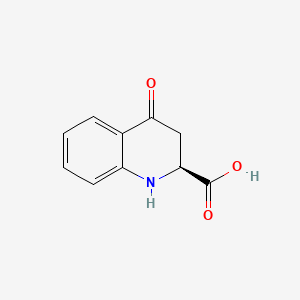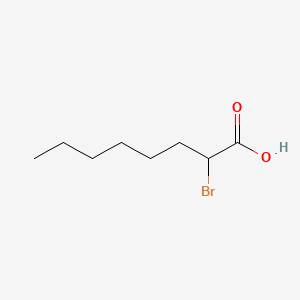
2-Bromooctanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromooctanoic acid and related compounds involves various chemical reactions, highlighting its versatile nature in organic synthesis. For instance, the synthesis of 2-Bromooctanoic acid derivatives has been demonstrated to efficiently increase the yield of conversion of expensive substituted fatty acids into polyhydroxyalkanoic acid (PHA) when hydrolyzed (Lee et al., 2004). This showcases its pivotal role in the synthesis and modification of complex molecules.
Molecular Structure Analysis
The molecular structure of 2-Bromooctanoic acid and its analogs has been extensively studied, revealing detailed insights into their crystalline forms and preferred conformations. For instance, structural elucidation of α-brominated monocarboxylic acids provides a comprehensive understanding of their intermolecular interactions, hydrogen bonding motifs, and packing modes in solid states (Seidel et al., 2020).
Chemical Reactions and Properties
2-Bromooctanoic acid participates in various chemical reactions, highlighting its role in the synthesis of polymers and the inhibition of specific biochemical pathways. Its inhibitory effects on the synthesis of rhamnolipid and PHA in Pseudomonas aeruginosa, for example, underline its potential in controlling bacterial behavior and synthesis pathways (Gutierrez et al., 2013).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 2-Bromooctanoic acid were not identified in this search, related research on halogenated acids and their derivatives often includes analyses of melting points, boiling points, solubility, and density. These properties are crucial for understanding the substance's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of 2-Bromooctanoic acid, such as reactivity with other compounds, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are of significant interest. Its capacity to undergo free radical reactions for the construction of spiro compounds and its use in the synthesis of liquid crystal materials demonstrate its versatile chemical nature (Zhang & Pugh, 2003).
Aplicaciones Científicas De Investigación
-
Biochemistry
- Application Summary : 2-Bromooctanoic acid is used as a substitute for cerulenin, a cell-growth-inhibiting polyhydroxyalkanoic acid synthesis inhibitor . It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without any influence on the cell growth when grown on fructose .
- Results : The use of 2-Bromooctanoic acid resulted in the inhibition of polyhydroxyalkanoic acid formation without affecting cell growth .
-
Sensing Technologies
- Application Summary : Boronic acids, which include 2-Bromooctanoic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Results : The use of boronic acids in sensing applications has been shown to be effective, but specific results or outcomes for 2-Bromooctanoic acid were not provided .
- Inhibition of Fatty Acid Oxidation
- Application Summary : 2-Bromooctanoic acid has been used to study the inhibition of fatty acid oxidation . It has been shown to inhibit the oxidation of long and medium chain fatty acids in perfused rat liver and in mitochondria isolated from rat liver .
- Results : The use of 2-Bromooctanoic acid resulted in the inhibition of fatty acid oxidation. An energy-dependent activation of bromooctanoate occurs prior to the onset of inhibition .
- Inhibition of Fatty Acid Oxidation
- Application Summary : 2-Bromooctanoic acid has been used to study the inhibition of fatty acid oxidation . It has been shown to inhibit the oxidation of long and medium chain fatty acids in perfused rat liver and in mitochondria isolated from rat liver .
- Results : The use of 2-Bromooctanoic acid resulted in the inhibition of fatty acid oxidation. An energy-dependent activation of bromooctanoate occurs prior to the onset of inhibition .
Safety And Hazards
2-Bromooctanoic acid is dangerous and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin, eyes, or clothing, it should be washed off with soap and plenty of water .
Relevant Papers
Several papers have been published on 2-Bromooctanoic acid. For instance, one paper discusses its use as an effective substitute for cerulenin in inhibiting the formation of polyhydroxyalkanoic acid . Another paper discusses its role in inhibiting β-oxidation enzymes in animal cells . These papers provide valuable insights into the properties and potential applications of 2-Bromooctanoic acid.
Propiedades
IUPAC Name |
2-bromooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGTXZRPJHDASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooctanoic acid | |
CAS RN |
2623-82-7 | |
| Record name | 2-Bromooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



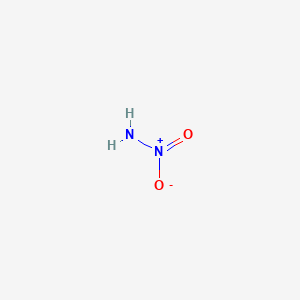
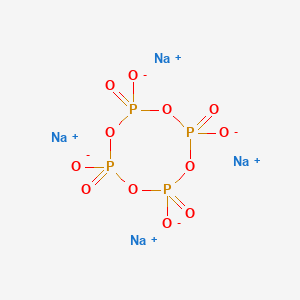
![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)
